molecular formula C19H27NO B12731916 Neodihydrohistrionicotoxin CAS No. 55475-52-0

Neodihydrohistrionicotoxin

Cat. No.: B12731916
CAS No.: 55475-52-0
M. Wt: 285.4 g/mol
InChI Key: FQIWPVJJYOOITJ-AFVFYVOOSA-N
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Description

Neodihydrohistrionicotoxin is a bioactive alkaloid isolated from the skin secretions of poison-dart frogs (Dendrobates histrionicus), a species renowned for its complex array of neurotoxic compounds. This alkaloid belongs to the histrionicotoxin (HTX) family, characterized by their spirocyclic quinolizidine or indolizidine cores and potent nicotinic acetylcholine receptor (nAChR) antagonism . This compound is structurally related to histrionicotoxin but differs in saturation and stereochemistry, which influence its biological activity and physicochemical properties. Its detection and quantification rely on gas chromatography-mass spectrometry (GC-MS), with a chromatographic emergence temperature of 210–211°C .

Properties

CAS No.

55475-52-0

Molecular Formula

C19H27NO

Molecular Weight

285.4 g/mol

IUPAC Name

(2S,6R,10S,11S)-11-[(1Z)-buta-1,3-dienyl]-2-[(Z)-pent-2-en-4-ynyl]-1-azaspiro[5.5]undecan-10-ol

InChI

InChI=1S/C19H27NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1,4-7,12,16-18,20-21H,2,8-11,13-15H2/b7-5-,12-6-/t16-,17-,18+,19-/m1/s1

InChI Key

FQIWPVJJYOOITJ-AFVFYVOOSA-N

Isomeric SMILES

C=C/C=C\[C@@H]1[C@H](CCC[C@]12CCC[C@H](N2)C/C=C\C#C)O

Canonical SMILES

C=CC=CC1C(CCCC12CCCC(N2)CC=CC#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neodihydrohistrionicotoxin typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the core structure: This involves the construction of the core bicyclic structure through a series of cyclization reactions.

    Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.

    Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Neodihydrohistrionicotoxin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Neodihydrohistrionicotoxin has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.

    Biology: It is used to investigate the biological effects of toxins and their interactions with biological systems.

    Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.

Mechanism of Action

Neodihydrohistrionicotoxin exerts its effects by interacting with specific molecular targets and pathways. It primarily targets nicotinic acetylcholine receptors, which are involved in the transmission of nerve signals. By binding to these receptors, this compound can modulate their activity, leading to various physiological effects. This mechanism of action makes it a valuable tool for studying the nervous system and developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Neodihydrohistrionicotoxin shares its biosynthetic origin and functional roles with several histrionicotoxin analogs. Below is a detailed comparison based on chromatographic behavior, geographic distribution, and detection frequency (Table 1).

Table 1: Comparative Analysis of Histrionicotoxin Analogs

Compound Chromatographic Emergence (°C) Geographic Distribution (Dendrobates histrionicus) Detection Frequency (Major/Minor) Key Structural Features
Histrionicotoxin 215 Universal Major Spirocyclic quinolizidine
Isodihydrohistrionicotoxin 215 Universal Major Reduced double bond, stereoisomer
Allodihydrohistrionicotoxin 215 Universal Major Reduced double bond, stereoisomer
This compound 210–211 No clear geographic trend Minor Reduced double bond, distinct stereochemistry
Octahydrohistrionicotoxin 212 Southern populations only Minor Fully saturated core
Tetrahydrohistrionicotoxin 210–211 Variable Minor Partial saturation

Key Findings

Structural Differentiation: this compound is distinguished from histrionicotoxin by the partial saturation of its quinolizidine ring, which reduces its polarity and alters its receptor-binding affinity . Unlike octahydrohistrionicotoxin, which is fully saturated, this compound retains one double bond, contributing to its intermediate emergence temperature (210–211°C vs. 212°C for octahydrohistrionicotoxin) .

histrionicus . This suggests ecological or genetic factors influence its biosynthesis.

Analytical Detection: Co-elution challenges occur with tetrahydrohistrionicotoxin due to overlapping emergence temperatures (210–211°C). Resolution requires advanced GC-MS techniques, such as chemical ionization and ion-current profiling . this compound is classified as a "minor" alkaloid, detected in <50% of population samples, whereas histrionicotoxin, isodihydro-, and allodihydrohistrionicotoxin are "major" and universally present .

However, reduced ring saturation may diminish potency compared to the parent compound .

Biological Activity

Neodihydrohistrionicotoxin is a biologically active compound primarily derived from the skin secretions of certain amphibians, particularly those in the Dendrobatidae family. This article explores its biological activity, mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound is a bicyclic alkaloid that exhibits unique structural features relevant to its biological activity. Its synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The following table summarizes the key steps involved in its synthesis:

Step Description
Formation of Core StructureCyclization reactions to create the bicyclic framework.
Functional Group ModificationsIntroduction or modification of functional groups for bioactivity.
PurificationTechniques such as chromatography to isolate the compound.

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs) , which are crucial for neurotransmission in the nervous system. By binding to these receptors, this compound can modulate synaptic transmission, leading to various physiological effects such as paralysis or altered sensory perception.

Molecular Targets

  • Nicotinic Acetylcholine Receptors : this compound exhibits a high affinity for nAChRs, influencing their activity and potentially leading to neurotoxic effects.
  • Ion Channels : It may also interact with other ion channels, contributing to its biological effects.

Biological Activity and Effects

The biological activity of this compound has been investigated through various studies. Key findings include:

  • Neurotoxicity : It has been shown to induce paralysis in model organisms by blocking neuromuscular transmission.
  • Analgesic Properties : Some studies suggest potential analgesic effects, making it a candidate for further research in pain management.
  • Research Applications : Used as a tool in pharmacological studies to understand receptor interactions and mechanisms of toxicity.

Case Studies

  • Toxicological Assessment : A study examined the effects of this compound on mice, revealing significant neurotoxic outcomes at specific dosages. The study highlighted its potential as a model for understanding amphibian-derived toxins' effects on mammalian systems .
  • Pharmacological Research : Research focused on the binding affinity of this compound to nAChRs demonstrated its potential utility in developing new therapeutic agents targeting these receptors .

Comparative Analysis with Similar Compounds

This compound is often compared with other alkaloids such as histrionicotoxin and nicotine due to their shared mechanism of action on nAChRs. The following table outlines key differences:

Compound Source Primary Action Affinity for nAChRs
This compoundDendrobatidae frogsNeuromuscular blockadeHigh
HistrionicotoxinDendrobatidae frogsNeuromuscular blockadeModerate
NicotineTobacco plantsStimulant effect on CNSVery High

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